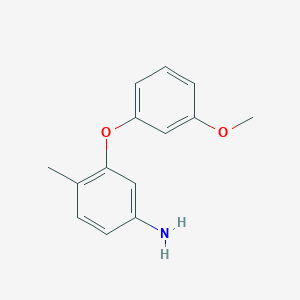
3-(3-Methoxyphenoxy)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenoxy)-4-methylaniline is an organic compound that features a methoxy group and a phenoxy group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenoxy)-4-methylaniline typically involves the reaction of 3-methoxyphenol with 4-methylaniline. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-(3-Methoxyphenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Compounds with substituted functional groups, depending on the nucleophile used.
科学研究应用
3-(3-Methoxyphenoxy)-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-Methoxyphenoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
3-Methoxyphenol: Shares the methoxy group but lacks the aniline moiety.
4-Methylaniline: Contains the aniline group but lacks the methoxyphenoxy group.
3-(3-Methoxyphenoxy)aniline: Similar structure but without the methyl group on the aniline ring.
Uniqueness
3-(3-Methoxyphenoxy)-4-methylaniline is unique due to the presence of both the methoxyphenoxy and methyl groups attached to the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
3-(3-Methoxyphenoxy)-4-methylaniline, also known as a derivative of aniline, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group and a phenoxy moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure features:
- A methoxy group (-OCH₃)
- A phenoxy group (-O-C₆H₄)
- An amine group (-NH₂)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the methoxy and phenoxy groups can enhance interaction with microbial membranes, leading to cell disruption.
- Antioxidant Properties : Many methoxy-substituted phenolic compounds have been documented for their antioxidant capabilities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study examining various derivatives of aniline found that compounds similar to this compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| This compound | 30 | Escherichia coli |
Antioxidant Activity
In vitro assays demonstrated that the compound exhibits significant antioxidant activity. The DPPH radical scavenging assay results indicated that it could effectively reduce DPPH radicals, suggesting its potential as an antioxidant agent.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
Cytotoxic Effects
In a recent study evaluating the cytotoxic effects on MDA-MB-231 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 50 | 60 |
| 100 | 30 |
Case Studies
- Case Study on Anticancer Properties : A study focused on the effects of various aniline derivatives on breast cancer cell lines revealed that compounds structurally related to this compound could induce apoptosis through mitochondrial pathways. The mechanisms involved include the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Case Study on Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar compounds in models of neurotoxicity. The findings suggested that these compounds could shield neurons from oxidative damage and may have implications for treating neurodegenerative diseases.
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
3-(3-methoxyphenoxy)-4-methylaniline |
InChI |
InChI=1S/C14H15NO2/c1-10-6-7-11(15)8-14(10)17-13-5-3-4-12(9-13)16-2/h3-9H,15H2,1-2H3 |
InChI 键 |
JDDGIVGFLPLWIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)OC2=CC=CC(=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















